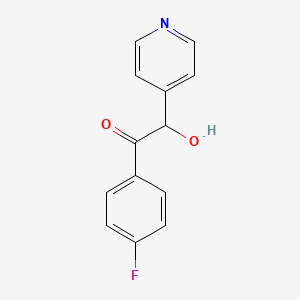
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one is a chemical compound that features a fluorophenyl group, a hydroxyl group, and a pyridinyl group
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-methylpyridine with ethyl 4-fluorobenzoate . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl and pyridinyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:
- 1-(4-Chlorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one
- 1-(4-Bromophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one
- 1-(4-Methylphenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
87532-41-0 |
|---|---|
Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxy-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8,13,17H |
InChI Key |
MBCZUXVTIWVZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C2=CC=NC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

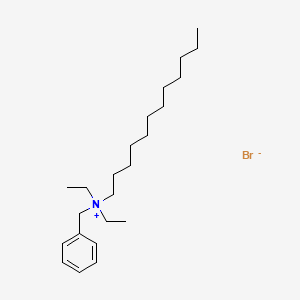
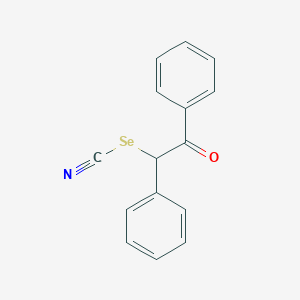
![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
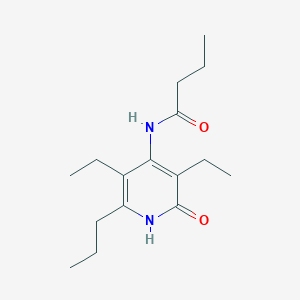
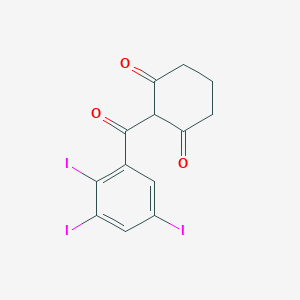
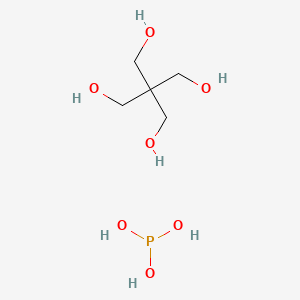
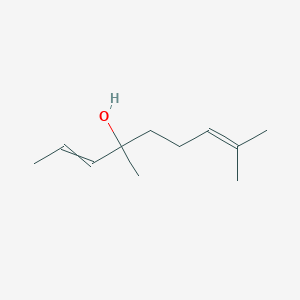
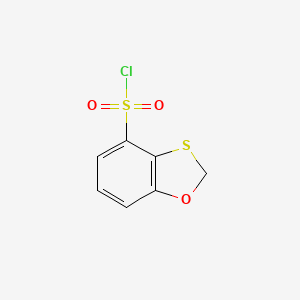
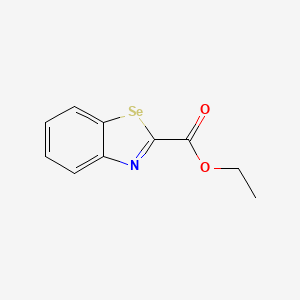
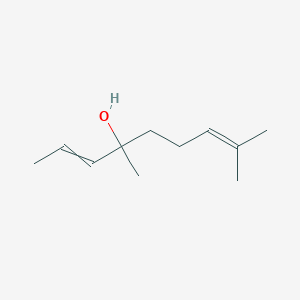
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
